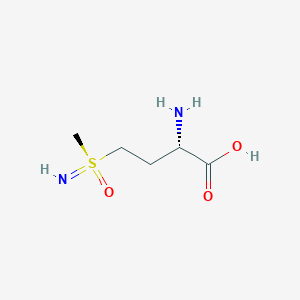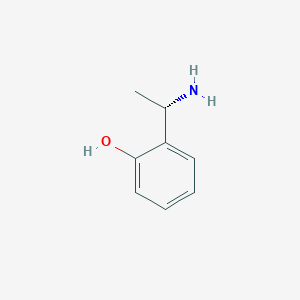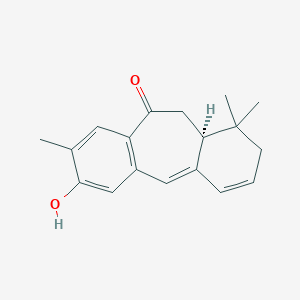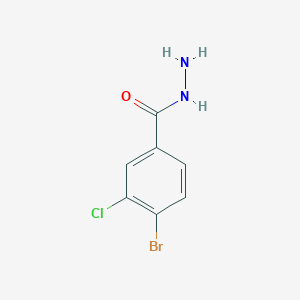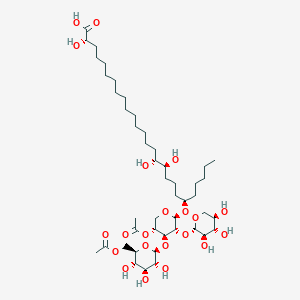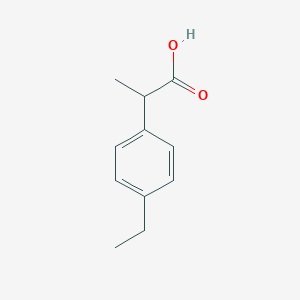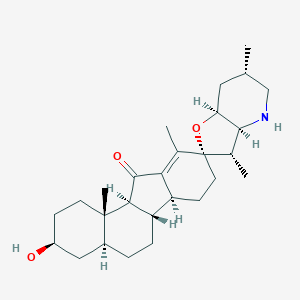
Songbaisine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Songbaisine is a natural compound extracted from the roots of the plant Cassia abbreviata. It has been found to have various pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. In recent years, there has been growing interest in the potential therapeutic applications of songbaisine.
Wirkmechanismus
The exact mechanism of action of songbaisine is not fully understood. However, it is thought to exert its pharmacological effects through modulation of the immune system. Songbaisine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response. It has also been found to activate immune cells such as T cells and natural killer cells, which are important for fighting infections and tumors.
Biochemische Und Physiologische Effekte
Songbaisine has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Songbaisine has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to modulate the immune system, enhancing the activity of immune cells such as T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using songbaisine in lab experiments is its natural origin. As a natural compound, it is less likely to have toxic effects compared to synthetic compounds. Additionally, songbaisine has been shown to have a wide range of pharmacological effects, making it a versatile tool for studying various biological processes. However, one limitation of using songbaisine in lab experiments is its low yield from the extraction process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for songbaisine research. One area of interest is its potential as a cancer therapy. Further studies are needed to investigate the anti-tumor effects of songbaisine and to determine its efficacy in animal models of cancer. Another area of interest is its potential as an anti-inflammatory and analgesic agent. More research is needed to understand the mechanism of action of songbaisine and to determine its safety and efficacy in humans. Additionally, the development of alternative synthesis methods for songbaisine could help to increase its availability for research purposes.
Synthesemethoden
Songbaisine is extracted from the roots of the Cassia abbreviata plant. The extraction process involves grinding the roots into a fine powder, which is then mixed with a solvent such as ethanol or methanol. The mixture is then filtered and evaporated to obtain the pure compound. The yield of songbaisine from this process is typically low, and alternative synthesis methods are being explored.
Wissenschaftliche Forschungsanwendungen
Songbaisine has been the subject of numerous scientific studies in recent years. Its anti-inflammatory and analgesic effects have been investigated in animal models of inflammation and pain. Songbaisine has also been found to have anti-tumor effects in vitro and in vivo, making it a potential candidate for cancer therapy. Its ability to modulate the immune system has also been studied, with promising results.
Eigenschaften
CAS-Nummer |
142631-45-6 |
|---|---|
Produktname |
Songbaisine |
Molekularformel |
C27H41NO3 |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
(3S,3'S,3'aS,4aS,6'S,6aS,6bS,7'aS,9S,11aS,11bS)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one |
InChI |
InChI=1S/C27H41NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h14,16-21,23-24,28-29H,5-13H2,1-4H3/t14-,16-,17-,18-,19-,20-,21-,23+,24-,26-,27+/m0/s1 |
InChI-Schlüssel |
YQGYDJYDIWCHOB-SZKIHVIJSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@H]([C@@H]([C@@]3(O2)CC[C@H]4[C@@H]5CC[C@H]6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1 |
SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 |
Kanonische SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 |
Synonyme |
songbaisine songbaisine A songbaisine B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



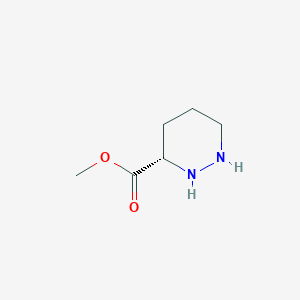
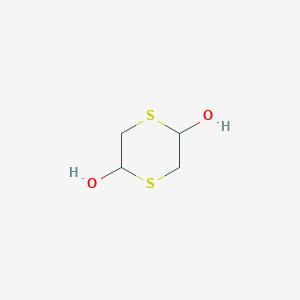
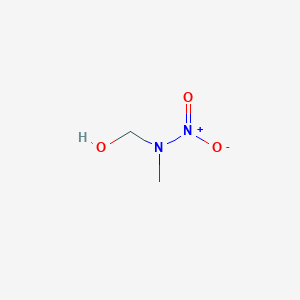
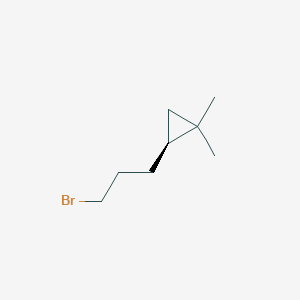
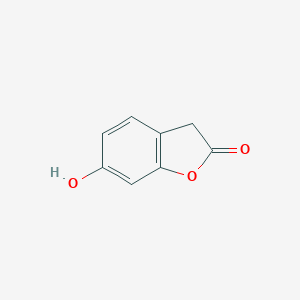
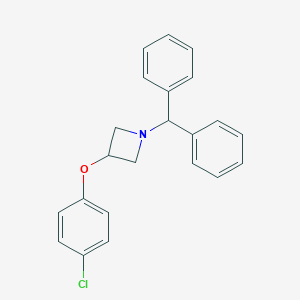
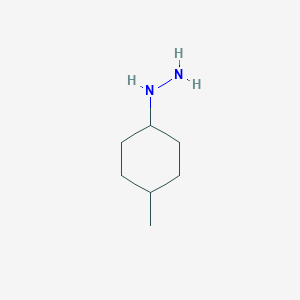
![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)
